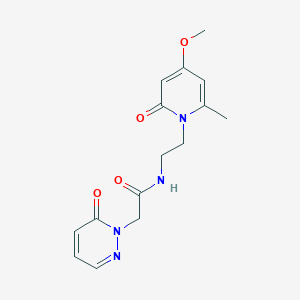

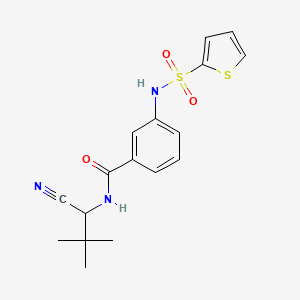

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar acetamide derivatives and their synthesis, molecular structure, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives involves multiple steps, including the formation of key intermediates and the final amidification process. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involved the indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to afford the desired alkanoates. Amidification was then achieved through condensation with amines . Similarly, the synthesis of kappa-opioid agonists entailed the exploration of various N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents at specific positions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed by spectroscopic methods and X-ray crystallography. For example, the oxidation products of 2-(pyridin-2-yl)-N,N-diphenylacetamide were characterized by these techniques . The molecular structure of the target compound would likely require similar analytical methods to determine its conformation and stereochemistry.

Chemical Reactions Analysis

Chemical reactions involving acetamide derivatives can lead to various products depending on the reactants and conditions. The oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with different oxidants resulted in four distinct products, indicating that the reaction pathways can be diverse and yield multiple outcomes . This suggests that the compound "N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide" may also undergo a range of chemical reactions, potentially leading to interesting and useful derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are crucial for their biological activity and pharmacokinetics. Although the papers provided do not detail the physical properties of the compounds studied, such properties typically include solubility, melting point, and stability, which are important for drug development . The chemical properties, such as reactivity and the presence of functional groups, influence the compound's interactions with biological targets and its overall efficacy as a therapeutic agent.

科学的研究の応用

Biological Effects and Toxicology of Related Compounds

Research on the biological effects of similar organic compounds, including acetamide and formamide derivatives, provides insight into toxicological profiles and potential applications. Kennedy (2001) reviewed the toxicology of acetamide, N,N-dimethylacetamide, N-methylacetamide, formamide, N,N-dimethyl-formamide, and N-methylformamide, highlighting the commercial importance and biological consequences of exposure to these chemicals (Kennedy, 2001).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of complex organic compounds is crucial for their application in anesthesia and pain therapy. Peltoniemi et al. (2016) provided a comprehensive review of ketamine, a compound used for its anesthetic and analgesic properties, highlighting the importance of its pharmacokinetic profiles for clinical use (Peltoniemi et al., 2016).

Role in Environmental Stresses

Organic compounds also play a role in environmental adaptation and stress response. Bose and Howlader (2020) reviewed the multifunctional role of melatonin in horticultural crops, demonstrating how endogenous or exogenously applied melatonin enhances tolerance against environmental stresses (Bose & Howlader, 2020).

Synthesis and Applications in Medicinal Chemistry

The synthesis and pharmacological activities of derivatives of compounds like piracetam, which shares structural similarities with many complex organic molecules, offer insights into the therapeutic potential of these compounds. Dhama et al. (2021) highlighted the biological activities associated with piracetam and its derivatives in treating CNS disorders (Dhama et al., 2021).

作用機序

Target of Action

The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), a multimeric protein complex that plays a major role in transcriptional silencing .

Mode of Action

The compound acts as a potent and selective inhibitor of EZH2 . It binds to EZH2 and inhibits its enzymatic activity, preventing it from installing methylation marks on lysine 27 of histone 3 . This inhibition disrupts the function of PRC2, leading to changes in chromatin structure and gene expression .

Biochemical Pathways

The compound’s action affects the histone methylation pathways . By inhibiting EZH2, it prevents the trimethylation of H3K27, a modification that contributes to the repression of transcription . This can lead to the activation of previously silenced genes and changes in cellular function .

Pharmacokinetics

It has been reported that the compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach its target in vivo .

Result of Action

The inhibition of EZH2 by this compound leads to changes in gene expression that can have various molecular and cellular effects. In particular, it has been shown to have antitumor effects in certain models . Dysregulation of PRC2 function, and thus EZH2 activity, has been correlated with certain malignancies and poor prognosis .

特性

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(6-oxopyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-11-8-12(23-2)9-15(22)18(11)7-6-16-13(20)10-19-14(21)4-3-5-17-19/h3-5,8-9H,6-7,10H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBMSUIXUFQYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)CN2C(=O)C=CC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2499636.png)

![Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2499637.png)

![N-(4-methoxybenzyl)-6-[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2499639.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2499640.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2499641.png)

![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2499652.png)

![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)